molecular formula C9H6O4 B1664638 5,7-Dihydroxychromone CAS No. 31721-94-5

5,7-Dihydroxychromone

Cat. No.: B1664638
CAS No.: 31721-94-5
M. Wt: 178.14 g/mol
InChI Key: NYCXYKOXLNBYID-UHFFFAOYSA-N
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Description

5,7-Dihydroxychromone: is a naturally occurring flavonoid found in various plants, including peanut shells and the fruit of Daphniphyllum macropodum. This compound is known for its antioxidant properties and has been studied for its potential neuroprotective, anti-diabetic, and anti-HIV activities .

Mechanism of Action

Target of Action

5,7-Dihydroxychromone, a natural antioxidant extracted from plants like Cudrania tricuspidata , primarily targets Nrf2 (Nuclear factor erythroid 2-related factor 2) , HO-1 (Heme oxygenase 1) , PPAR (Peroxisome proliferator-activated receptors) , Caspase , ROS (Reactive Oxygen Species) , and NQO1 (NAD(P)H quinone dehydrogenase 1) . These targets play crucial roles in various biological activities, including anti-obesity, anti-diabetes, anti-cancer, anti-oxidation, and anti-inflammation .

Mode of Action

This compound activates the Nrf2/ARE signal, which has a significant effect on the induction of antioxidant gene expression . It also acts as a PPARγ agonist . The activation of Nrf2 can neutralize oxidative stress . Under normal conditions, Nrf2 is localized in the cytoplasm, but antioxidant agents induce nuclear translocation of Nrf2, which subsequently mediates the induction of antioxidant enzyme genes .

Biochemical Pathways

This compound affects the biochemical pathways related to oxidative stress and apoptosis. It increases the induction of nuclear Nrf2, which has a binding affinity to ARE and activates ARE-driven phase II antioxidant enzymes; NQO1, HO-1, and GCLc . It also inhibits the expression of activated caspase-3 and caspase-9 and cleaved PARP in 6-OHDA-induced SH-SY5Y cells .

Result of Action

This compound exerts neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced oxidative stress and apoptosis . It protects against neuronal cell death and the ROS generation in a dose-dependent manner in 6-OHDA-induced SH-SY5Y cells .

Biochemical Analysis

Biochemical Properties

5,7-Dihydroxychromone has been shown to interact with various biomolecules. It acts as an Nrf2/ARE signal activator , which plays a crucial role in the induction of antioxidant gene expression. It also functions as a PPARγ agonist , a key regulator of glucose absorption, lipid metabolism, proliferation, and cellular differentiation.

Cellular Effects

This compound has demonstrated significant effects on various types of cells. For instance, it has been found to protect against neuronal cell death and the generation of reactive oxygen species (ROS) in a dose-dependent manner in 6-OHDA-induced SH-SY5Y neuroblastoma cells . It also increases the levels of HO-1, NQO1, and GCLc in SH-SY5Y cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It inhibits increases in apoptosis and ROS induced by 6-OHDA in SH-SY5Y neuroblastoma cells . It also increases the levels of HO-1, NQO1, and GCLc in these cells .

Temporal Effects in Laboratory Settings

It has been isolated from peanut hulls using high-performance countercurrent chromatography (HPCCC) and fast-centrifugal partition chromatography (FCPC) .

Metabolic Pathways

This compound is involved in various metabolic pathways. It acts as an Nrf2/ARE signal activator , playing a crucial role in the induction of antioxidant gene expression. It also functions as a PPARγ agonist , a key regulator of glucose absorption, lipid metabolism, proliferation, and cellular differentiation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,7-Dihydroxychromone can be synthesized through various methods. One common approach involves the isolation of the compound from natural sources such as peanut hulls using high-performance countercurrent chromatography (HPCCC) and fast-centrifugal partition chromatography (FCPC). The biphasic solvent system composed of n-hexane/ethyl acetate/methanol/water (1.0/1.0/1.0/1.5; v/v/v/v) is used for this purpose .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from plant materials. The process includes the use of solvents such as ethanol for extraction, followed by purification using techniques like semi-preparative high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dihydroxychromone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation pattern at the 5 and 7 positions, which contributes to its distinct antioxidant and neuroprotective properties. Its ability to activate the Nrf2/ARE pathway and function as a PPARγ agonist sets it apart from other flavonoids .

Properties

IUPAC Name

5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-5-3-7(12)9-6(11)1-2-13-8(9)4-5/h1-4,10,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCXYKOXLNBYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC(=CC(=C2C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185617
Record name 5,7-Dihydroxychromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,7-Dihydroxy-4H-1-benzopyran-4-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

31721-94-5
Record name 5,7-Dihydroxychromone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31721-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxychromone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031721945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxychromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dihydroxy-4H-1-benzopyran-4-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

272 - 273 °C
Record name 5,7-Dihydroxy-4H-1-benzopyran-4-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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